1,1,2,2,3,3,4,4-Octachlorobutane
Description
1,1,2,2,3,3,4,4-Octachlorobutane (CAS: Not explicitly provided; structurally inferred) is a fully chlorinated linear alkane derivative with eight chlorine atoms substituted on a butane backbone. It is synthesized via chlorination of trichloroethene dimer (C₂Cl₃)₂ using Cl₂ in the presence of SbCl₅ under light, yielding a saturated chlorinated hydrocarbon . This compound serves as a precursor to other chlorinated derivatives, such as heptachlorobutene (C₄HCl₇) and pentachlorobutadiene (C₄Cl₅), through sequential dehydrochlorination and dechlorination reactions .
Properties
CAS No. |
20338-26-5 |
|---|---|
Molecular Formula |
C4H2Cl8 |
Molecular Weight |
333.7 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octachlorobutane |
InChI |
InChI=1S/C4H2Cl8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H |
InChI Key |
WYANTPWHPFNPCP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Properties of Chlorinated and Fluorinated Butane Derivatives
*Estimated based on molecular formula.
Key Observations:
- Structure : Octachlorobutane and hexachlorobutane are linear alkanes, whereas octafluorocyclobutane is cyclic. The cyclic structure of C-318 imparts rigidity and distinct thermodynamic properties (e.g., higher thermal stability) compared to linear analogs .
- Halogen Type: Fluorine in C-318 confers exceptional chemical inertness and non-reactivity under standard conditions, while chlorine in octachlorobutane increases electrophilicity and susceptibility to nucleophilic substitution (e.g., dehydrochlorination) .
Physical and Environmental Considerations
- Boiling Point/Solubility : Higher chlorination in octachlorobutane likely increases hydrophobicity and boiling point relative to hexachlorobutane. Octafluorocyclobutane, despite its cyclic structure, is a gas at room temperature due to fluorine’s low molecular weight and weak intermolecular forces .
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